molecular formula C10H9ClO3 B14029689 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid

Katalognummer: B14029689
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: FNJBOCKYDAWDDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9ClO3. It is characterized by a cyclopropane ring substituted with a 3-chlorophenoxy group and a carboxylic acid group.

Vorbereitungsmethoden

The synthesis of 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 3-chlorophenol with cyclopropanecarboxylic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a cyclopropanecarboxylic acid chloride to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenoxy)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Methylphenoxy)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the substituents .

Eigenschaften

Molekularformel

C10H9ClO3

Molekulargewicht

212.63 g/mol

IUPAC-Name

1-(3-chlorophenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI-Schlüssel

FNJBOCKYDAWDDG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(=O)O)OC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.